

Application Notes: Analysis of Apoptosis Following XYD129 Treatment Using Flow Cytometry

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Compound of Interest

Compound Name: XYD129

Cat. No.: B15541841

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Introduction

XYD129 is a potent and selective degrader of the transcriptional co-activators CREB-binding protein (CBP) and p300, showing promise in the treatment of acute myeloid leukemia (AML).[1][2][3][4] Inhibition of CBP/p300 has been demonstrated to induce cell cycle arrest and apoptosis in various AML subtypes.[1] This document provides a detailed protocol for the quantitative analysis of apoptosis in cancer cell lines, such as MOLM-16, following treatment with **XYD129**, utilizing flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Principle of the Assay

This method for detecting apoptosis is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, a key event in early apoptosis.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection.[5][7] Propidium Iodide (PI) is a fluorescent nucleic acid binding dye that is impermeant to live and early apoptotic cells with intact membranes.[5][8] Therefore, by co-staining cells with fluorescently-labeled Annexin V and PI, it is possible to distinguish between different cell populations:

- Annexin V- / PI-: Live, healthy cells.[8]
- Annexin V+ / PI-: Early apoptotic cells.

- Annexin V+ / PI+: Late apoptotic or necrotic cells.[\[7\]](#)
- Annexin V- / PI+: Necrotic cells.[\[7\]](#)

Data Presentation

The following table structure should be used to summarize the quantitative data obtained from the flow cytometry analysis.

Treatment Group	Concentration (nM)	Incubation Time (h)	% Live Cells (Annexin V- / PI-)	% Early Apoptotic Cells (Annexin V+ / PI-)	% Late Apoptotic /Necrotic Cells (Annexin V+ / PI+)	% Necrotic Cells (Annexin V- / PI+)
Vehicle Control	0	24				
XYD129	50	24				
XYD129	100	24				
XYD129	500	24				
Vehicle Control	0	48				
XYD129	50	48				
XYD129	100	48				
XYD129	500	48				
Positive Control	Varies	Varies				

Experimental Protocols

Materials

- **XYD129** compound
- AML cell line (e.g., MOLM-16)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Annexin V-FITC Apoptosis Detection Kit (or equivalent, containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- Flow cytometer
- Microcentrifuge
- T25 culture flasks or 6-well plates

Protocol for Induction of Apoptosis

- **Cell Seeding:** Seed MOLM-16 cells (or other suitable AML cell line) in T25 culture flasks or 6-well plates at a density of 1×10^6 cells/mL.[\[8\]](#)
- **Compound Treatment:** Prepare stock solutions of **XYD129** in a suitable solvent (e.g., DMSO). Treat the cells with varying concentrations of **XYD129** (e.g., 50, 100, 500 nM) and a vehicle control (DMSO).
- **Positive Control:** For a positive control, treat cells with a known apoptosis-inducing agent like staurosporine or etoposide.[\[7\]](#)[\[9\]](#)
- **Incubation:** Incubate the cells for desired time points (e.g., 24 and 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.

Protocol for Annexin V and PI Staining

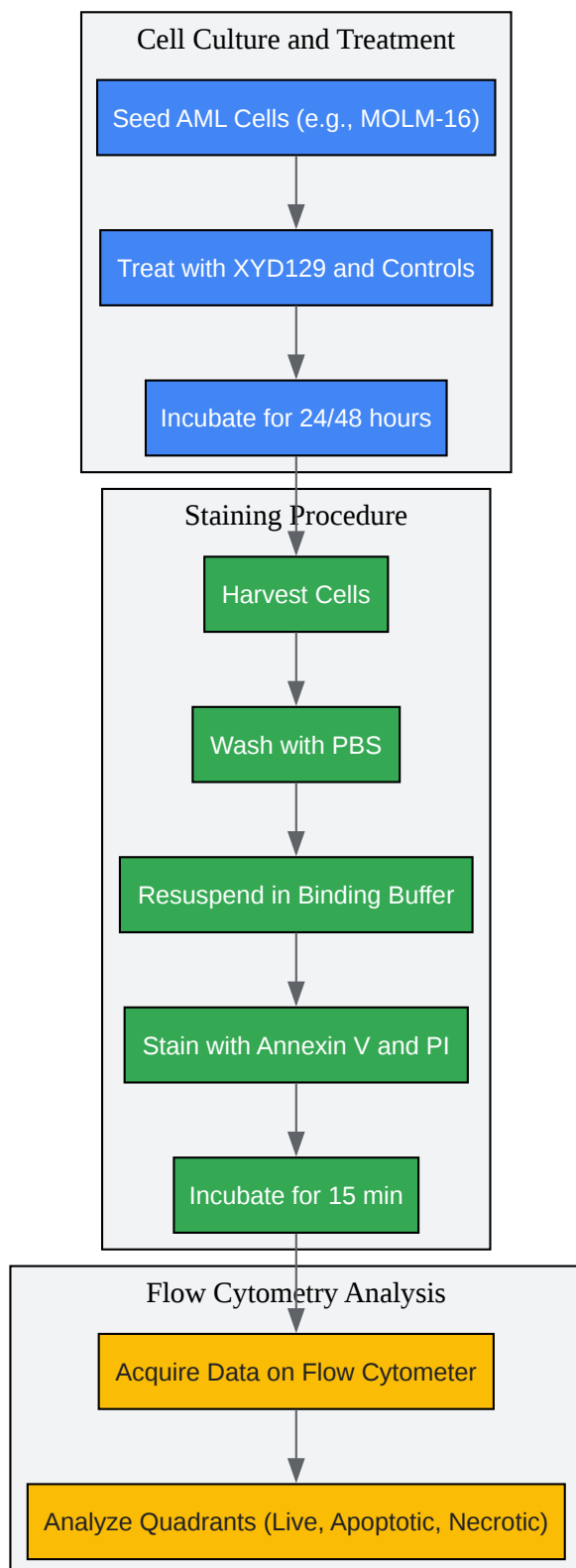
- **Cell Harvesting:** After incubation, collect both the supernatant containing floating cells and the adherent cells (if any) by trypsinization.[\[8\]](#)

- Washing: Wash the collected cells twice with cold PBS by centrifuging at 670 x g for 5 minutes at room temperature.[8]
- Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of $1-5 \times 10^6$ cells/mL.[10]
- Staining:
 - Transfer 100 μ L of the cell suspension ($1-5 \times 10^5$ cells) to a flow cytometry tube.
 - Add 5 μ L of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).[10]
 - Add 5 μ L of Propidium Iodide (PI) solution.
 - Gently vortex the cells.
- Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.[7]
- Analysis: Add 400 μ L of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[7]

Flow Cytometry Analysis

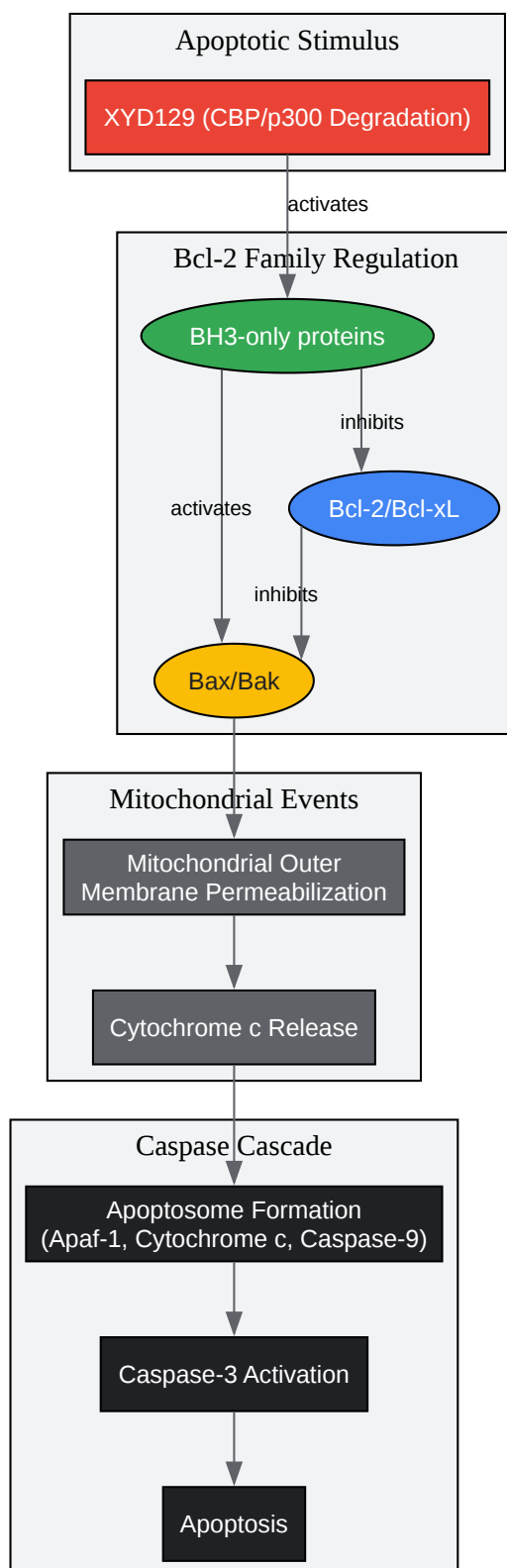
- Setup: Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and quadrants.
- Data Acquisition: Acquire data for each sample.
- Gating Strategy:
 - Gate on the cell population of interest in a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.
 - Analyze the gated population in a dot plot with Annexin V-FITC fluorescence on one axis and PI fluorescence on the other.
 - Use the established quadrants to determine the percentage of cells in each population (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Mandatory Visualizations



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Caption: Experimental workflow for apoptosis analysis after **XYD129** treatment.



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Caption: The intrinsic apoptosis pathway mediated by the Bcl-2 protein family.

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